A bifunctional pyrazolone–chromone synthon directed organocatalytic double Michael cascade reaction: forging five stereocenters in structurally diverse hexahydroxanthones†
Organic Chemistry Frontiers Pub Date: 2019-03-26 DOI: 10.1039/C9QO00265K
Abstract
The merging of two or more known natural product-based scaffolds is a powerful and routine strategy to develop bioactive small molecules. Here, we wish to report the first example of the bifunctional pyrazolone–chromone synthon 1 directed organocatalytic double Michael tandem reaction, which serves as a fruitful strategy for the facile access to structurally diverse hexahydroxanthone derivatives 3 and 5 bearing five continuous stereocenters, including two all-carbon quaternary spiro-stereocenters. These products were smoothly afforded in up to 87% yield, >20 : 1 dr and >99% ee under mild conditions. This is also the first example of catalytic enantioselective access to spirocyclohexanebenzofuranones and bispirocarbocyclic pyrazolones, potentially useful in medicinal chemistry.
![Graphical abstract: A bifunctional pyrazolone–chromone synthon directed organocatalytic double Michael cascade reaction: forging five stereocenters in structurally diverse hexahydroxanthones](http://scimg.chem960.com/usr/1/C9QO00265K.jpg)
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Journal Name:Organic Chemistry Frontiers
Research Products
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CAS no.: 14104-19-9
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CAS no.: 14517-44-3